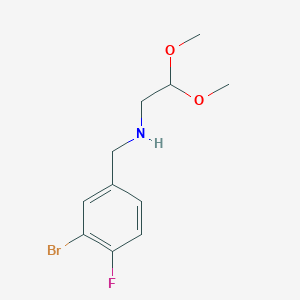

(4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine

CAS No.: 1036712-61-4

Cat. No.: VC3414105

Molecular Formula: C11H15BrFNO2

Molecular Weight: 292.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1036712-61-4 |

|---|---|

| Molecular Formula | C11H15BrFNO2 |

| Molecular Weight | 292.14 g/mol |

| IUPAC Name | N-[(3-bromo-4-fluorophenyl)methyl]-2,2-dimethoxyethanamine |

| Standard InChI | InChI=1S/C11H15BrFNO2/c1-15-11(16-2)7-14-6-8-3-4-10(13)9(12)5-8/h3-5,11,14H,6-7H2,1-2H3 |

| Standard InChI Key | ZKXDPSKJJGYMAI-UHFFFAOYSA-N |

| SMILES | COC(CNCC1=CC(=C(C=C1)F)Br)OC |

| Canonical SMILES | COC(CNCC1=CC(=C(C=C1)F)Br)OC |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine is also known by its IUPAC name N-[(3-bromo-4-fluorophenyl)methyl]-2,2-dimethoxyethanamine . This chemical entity is uniquely identified by its CAS Registry Number 1036712-61-4, which serves as its international identifier in chemical databases and literature . The compound belongs to the class of substituted benzylamines, characterized by a benzyl group with halogen substituents attached to a secondary amine with a dimethoxy-substituted ethyl group.

Molecular Properties

The molecular formula of the compound is C11H15BrFNO2 . Based on its chemical structure, the compound consists of a benzyl group with bromo and fluoro substituents at positions 3 and 4 respectively, connected to a nitrogen atom that is also bonded to a 2,2-dimethoxy-ethyl group. The structural architecture features a central nitrogen atom serving as a junction between the aromatic and aliphatic portions of the molecule.

Physical and Chemical Properties

Structural Analysis

The compound contains several functional groups that influence its chemical behavior:

-

A benzyl group with halogen substituents (bromo and fluoro)

-

A secondary amine functionality

-

Two methoxy groups attached to the same carbon (acetal functionality)

These structural elements contribute to the compound's reactivity profile and potential applications. The presence of the halogens (bromine and fluorine) on the benzyl ring significantly affects the electronic distribution within the molecule, influencing its chemical reactivity and stability .

Comparative Analysis

When comparing this compound to structural analogs like (4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine (CAS: 1208079-48-4), there are notable differences in the halogen substitution pattern . While both compounds contain bromine substituents, (4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine features an additional fluorine atom and lacks the trifluoromethoxy group found in its analog. These structural differences result in distinct chemical properties and potential applications.

Synthesis and Preparation

Synthetic Routes

-

Preparation of the halogenated benzyl moiety

-

Coupling with an appropriately functionalized ethanamine derivative

-

Protection or direct incorporation of the dimethoxy functionality

The synthesis likely employs standard organic chemistry techniques such as nucleophilic substitution reactions and reductive amination processes .

Applications and Research Relevance

Structural Significance in Drug Discovery

Halogenated benzylamine derivatives have garnered interest in pharmaceutical research due to their potential biological activities. The bromine and fluorine substituents can enhance binding interactions with biological targets, improve metabolic stability, and modify the lipophilicity profile of molecules . These properties make such compounds valuable in drug discovery efforts, particularly in the development of central nervous system agents and enzyme inhibitors.

Related Compounds and Structural Analogs

Comparison with Structural Relatives

Several structurally related compounds provide context for understanding (4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine:

These structural analogs may exhibit similar chemical behaviors but potentially different biological activities due to the variations in their substitution patterns and functional groups.

Structure-Activity Considerations

The specific positioning of bromine at the 3-position and fluorine at the 4-position on the benzyl ring may confer unique electronic and steric properties to the molecule. These properties can significantly influence how the compound interacts with biological targets, particularly protein binding pockets where halogen bonding can play a crucial role .

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of (4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine is likely dominated by several key functional groups:

-

The secondary amine nitrogen can participate in nucleophilic reactions and can be further functionalized through alkylation or acylation.

-

The acetal functionality (dimethoxy group) is susceptible to hydrolysis under acidic conditions, potentially yielding an aldehyde.

-

The halogenated aromatic ring may participate in various coupling reactions, particularly those involving the bromine substituent as a leaving group.

These reactive centers make the compound a potentially versatile building block in organic synthesis .

Analytical Considerations

Identification Methods

Standard analytical techniques for the identification and characterization of (4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine would typically include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Elemental analysis

These techniques provide complementary information about the compound's structure, purity, and identity. The presence of bromine provides a characteristic isotope pattern in mass spectrometry, which can aid in identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume